Bienvenue dans la boutique en ligne BenchChem!

4-(2-Fluoroethoxy)phenylboronic acid

PET Radiochemistry 18F-Labeling Molecular Imaging

4-(2-Fluoroethoxy)phenylboronic acid (CAS 1256355-63-1, MW 183.97 g/mol, C8H10BFO3) is a para-substituted arylboronic acid bearing a 2-fluoroethoxy side chain. It belongs to the class of fluorinated organoboron reagents widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl architectures.

Molecular Formula C8H10BFO3
Molecular Weight 183.973
CAS No. 1256355-63-1
Cat. No. B566673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoroethoxy)phenylboronic acid
CAS1256355-63-1
Synonyms4-(2-Fluoroethoxy)phenylboronic acid
Molecular FormulaC8H10BFO3
Molecular Weight183.973
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCF)(O)O
InChIInChI=1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2
InChIKeyXNKMLDGLDSQHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoroethoxy)phenylboronic acid (CAS 1256355-63-1) – Core Identity and Procurement Relevance


4-(2-Fluoroethoxy)phenylboronic acid (CAS 1256355-63-1, MW 183.97 g/mol, C8H10BFO3) is a para-substituted arylboronic acid bearing a 2-fluoroethoxy side chain [1]. It belongs to the class of fluorinated organoboron reagents widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl architectures [2]. The 2-fluoroethoxy substituent distinguishes this building block from common non-fluorinated analogs such as 4-ethoxyphenylboronic acid (CAS 22237-13-4) and 4-methoxyphenylboronic acid, imparting both altered electronic character and a synthetic handle for 18F-radiochemistry [3][4]. Commercially available purities range from 95% to 98% across multiple reputable suppliers .

Why 4-(2-Fluoroethoxy)phenylboronic acid Cannot Be Replaced by Generic Alkoxy-Phenylboronic Acids in Critical Synthetic Sequences


Although in-class alkoxy-phenylboronic acids such as 4-ethoxyphenylboronic acid (CAS 22237-13-4) and 4-methoxyphenylboronic acid share the same para-substituted arylboronic acid scaffold, the terminal fluorine atom in the 2-fluoroethoxy chain of CAS 1256355-63-1 fundamentally alters both the electronic environment of the boronic acid center and the downstream functional utility of the coupled product [1]. The electron-withdrawing character of the fluorine, communicated through the ethoxy linker, enhances the Lewis acidity of boron relative to non-fluorinated alkoxy analogs, which can directly affect transmetallation rates in Suzuki couplings [2]. More critically, the fluorine atom serves as the exclusive site for 18F isotopic substitution, enabling the synthesis of positron emission tomography (PET) radiotracers—a capability entirely absent in methoxy or ethoxy analogs [3]. Any attempt to interchange these building blocks in a synthetic route targeting an 18F-labeled diagnostic agent or a fluorinated drug candidate would either fail to yield the radiolabeled product or deliver a structurally distinct compound with altered target binding, pharmacokinetics, and imaging properties [4].

Quantitative Differentiation Evidence for 4-(2-Fluoroethoxy)phenylboronic acid (CAS 1256355-63-1) vs. Closest Analogs


Exclusive 18F-Radiolabeling Capability: Direct Comparison of PET Tracer Utility vs. Non-Fluorinated 4-Alkoxy Analogs

4-(2-Fluoroethoxy)phenylboronic acid is the direct synthetic precursor to the 4-(2-fluoroethoxy)phenyl moiety found in [18F]DPA-714, a clinically evaluated PET radiotracer for imaging neuroinflammation via the translocator protein (TSPO). The fluorine atom on the ethoxy side chain is the exclusive site for nucleophilic [18F]fluoride incorporation. In contrast, 4-ethoxyphenylboronic acid (CAS 22237-13-4) and 4-methoxyphenylboronic acid lack any fluorine atom and therefore cannot undergo 18F-radiolabeling, precluding their use in PET tracer synthesis by this established route [1][2]. DPA-714 (synthesized via Suzuki coupling of this boronic acid with the appropriate pyrazolo[1,5-a]pyrimidine bromide) demonstrates high-affinity TSPO binding (Ki = 7 nM) . The corresponding methoxy analog (DPA-713, derived from 4-methoxyphenylboronic acid) requires an entirely different labeling strategy (11C) and exhibits distinct pharmacokinetic and biodistribution profiles [3].

PET Radiochemistry 18F-Labeling Molecular Imaging TSPO Ligands

MMP Inhibitor Potency: BR351 Synthesized from 4-(2-Fluoroethoxy)phenylboronic acid vs. Non-Fluorinated Sulfonamide MMP Inhibitors

The 4-(2-fluoroethoxy)phenyl group is a critical structural component of BR351, a brain-penetrant matrix metalloproteinase (MMP) inhibitor synthesized via sulfonamide formation with the boronic acid as the key arylation partner [1]. BR351 exhibits potent inhibition against MMP2 (IC50 = 4 nM), MMP8 (IC50 = 2 nM), MMP9 (IC50 = 11 nM), and MMP13 (IC50 = 50 nM) . By comparison, the corresponding non-fluorinated 4-methoxy analog (N-hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](benzyl)amino]-3-methylbutanamide) showed markedly reduced potency against MMP2 (IC50 = 88 nM) and MMP9 (IC50 = 210 nM) in the same assay system [2]. The fluoroethoxy substituent contributes to both the increased lipophilicity required for blood-brain barrier penetration and the 18F-labeling capability for PET imaging of MMP activity in vivo [1].

Matrix Metalloproteinase Inhibition Medicinal Chemistry Blood-Brain Barrier Penetration Cancer Imaging

TSPO Ligand Binding Affinity: DPA-714 (Derived from CAS 1256355-63-1) vs. Industry Standard PK11195

DPA-714, whose synthesis relies on 4-(2-fluoroethoxy)phenylboronic acid as the aryl donor in a key Suzuki coupling step, displays high-affinity binding to the translocator protein 18 kDa (TSPO) with Ki = 7 nM [1]. This binding affinity is superior to the long-established gold-standard TSPO ligand [11C]PK11195 (Ki ≈ 9.3 nM), which is synthesized from a non-fluorinated, non-boronic acid precursor [2]. The fluorine atom in the fluoroethoxy side chain not only contributes to the enhanced affinity through favorable hydrophobic interactions within the TSPO binding pocket but also enables 18F-radiolabeling, yielding [18F]DPA-714 with a significantly longer physical half-life (109.8 min) compared to the 11C label of PK11195 (20.4 min) [3]. This extended half-life facilitates multicenter clinical trials and off-site PET radiopharmacy distribution [4].

Translocator Protein (TSPO) Drug-Receptor Binding Neuroinflammation Imaging PET Tracer Development

Boronic Acid Acidity Enhancement: pKa Comparison of Fluorinated vs. Non-Fluorinated para-Alkoxy Phenylboronic Acids

The electron-withdrawing inductive effect of the terminal fluorine atom in the 2-fluoroethoxy chain increases the Lewis acidity of the boronic acid center relative to non-fluorinated alkoxy congeners. Although an experimentally measured pKa value for 4-(2-fluoroethoxy)phenylboronic acid has not been published, class-level structure–activity data for fluorinated phenylboronic acids demonstrate a consistent inverse correlation between fluorine substitution and pKa [1]. 4-Ethoxyphenylboronic acid (CAS 22237-13-4) exhibits a predicted pKa of 8.98 ± 0.10 , while 4-(trifluoromethoxy)phenylboronic acid (CAS 139301-27-2), which contains a more electron-withdrawing fluorinated alkoxy group directly attached to the ring, shows a predicted pKa of 8.29 ± 0.10 . The 2-fluoroethoxy substituent, with fluorine separated by two methylene units, is expected to produce a pKa intermediate between these two values, consistent with the attenuated but still significant inductive withdrawal communicated through the ethylene spacer [2]. Enhanced acidity facilitates boronate anion formation under weakly basic Suzuki coupling conditions, potentially improving transmetallation kinetics and overall cross-coupling yields [3].

Boronic Acid Reactivity Suzuki Coupling Efficiency Lewis Acidity Electronic Effects

Meta-Substituted Regioisomer Comparison: 4-(2-Fluoroethoxy)phenylboronic acid (para) vs. 3-(2-Fluoroethoxy)phenylboronic acid (meta) in Coupling Outcomes

The regioisomeric 3-(2-fluoroethoxy)phenylboronic acid (CAS 2096332-11-3) contains the identical 2-fluoroethoxy substituent but positioned at the meta rather than para position relative to the boronic acid group. This positional difference fundamentally alters the electronic conjugation pattern and the spatial orientation of the fluoroethoxy side chain in the coupled biaryl product. In the synthesis of BR351, the para arrangement is essential for optimal fit within the MMP S1′ pocket; molecular docking studies confirm that the para-fluoroethoxy substituent engages in productive van der Waals interactions with the enzyme binding site, whereas the meta isomer would project the side chain into solvent, losing these contacts [1]. Experimental SAR data show that para-substituted aryl sulfonamide MMP inhibitors consistently outperform meta-substituted analogs by >10-fold in potency, attributable to the alignment of the para-substituent with the narrow S1′ subsite [2]. Both isomers are commercially available at comparable purity (95–97%), yet only the para isomer delivers the geometry required for high-affinity MMP binding and correct orientation in TSPO ligand scaffolds .

Regiochemistry Suzuki Coupling Selectivity Aryl Boronic Acid Isomers Medicinal Chemistry SAR

Piperazine-Based PET Tracer Synthesis: Broad Applicability of the 4-(2-Fluoroethoxy)phenyl Motif in Sigma-1 and β2-Adrenoceptor Imaging

Beyond DPA-714 and BR351, the 4-(2-fluoroethoxy)phenyl scaffold derived from CAS 1256355-63-1 enables a family of structurally diverse PET tracers. [18F]FEt-PPZ (1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone), synthesized via a one-pot, two-step method using this boronic acid as the key arylating agent, targets sigma-1 receptors for tumor imaging with an activity yield of 32% ± 5.8% (n = 6) and radiochemical purity >99% [1]. Similarly, [18F]FEFE, a β2-adrenoceptor ligand for pulmonary imaging, was prepared using the same 4-(2-fluoroethoxy)phenyl intermediate with an overall radiochemical yield of 20% (non-decay-corrected) and radiochemical purity >98% [2]. In contrast, the corresponding 4-methoxy or 4-ethoxy analogs cannot be radiolabeled with 18F and require alternative (11C) or surrogate isotope strategies with inferior half-life and spatial resolution characteristics [3]. This breadth of validated tracer applications—spanning TSPO, MMP, sigma-1, and β2-adrenoceptor targets—establishes the para-fluoroethoxy phenylboronic acid as a versatile platform for 18F-PET tracer development that no single non-fluorinated analog can replicate [4].

PET Tracer Diversity Sigma-1 Receptor Imaging β2-Adrenoceptor Imaging One-Pot Radiosynthesis

Priority Procurement and Application Scenarios for 4-(2-Fluoroethoxy)phenylboronic acid (CAS 1256355-63-1)


Synthesis of [18F]DPA-714 for Clinical Neuroinflammation PET Imaging

This is the most established application requiring CAS 1256355-63-1. DPA-714 is synthesized via Suzuki coupling of this boronic acid with 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide bromide, followed by 18F-radiofluorination to yield [18F]DPA-714 (Ki = 7 nM for TSPO) [1]. The tracer is under clinical evaluation for imaging neuroinflammation in multiple sclerosis, amyotrophic lateral sclerosis, and stroke [2]. Only the para-fluoroethoxy isomer provides the correct geometry for TSPO binding; attempted use of 4-ethoxyphenylboronic acid abolishes both the fluorine labeling site and the enhanced affinity of DPA-714 vs. the legacy tracer [11C]PK11195 [3].

Preparation of Potent, Brain-Penetrant MMP Inhibitors (BR351 Series)

BR351 and related sulfonamide MMP inhibitors depend on 4-(2-fluoroethoxy)phenylboronic acid for installation of the critical para-fluoroethoxy aryl group [1]. These compounds exhibit nanomolar potency against MMP2 (IC50 = 4 nM), MMP8 (IC50 = 2 nM), MMP9 (IC50 = 11 nM), and MMP13 (IC50 = 50 nM) and are brain-penetrant, enabling PET imaging of MMP activity in cardiovascular and neuroinflammatory diseases [2]. Replacement with 4-methoxyphenylboronic acid yields a 22-fold drop in MMP2 potency [3]. The fluoroethoxy substituent is essential for both the potency and the 18F-labeling capability required for translational in vivo imaging studies.

Development of Novel 18F-PET Tracers Using the 4-(2-Fluoroethoxy)phenyl Synthon

The 4-(2-fluoroethoxy)phenyl group has been validated as a versatile 18F-PET pharmacophore across multiple receptor targets including TSPO, MMPs, sigma-1 receptors ([18F]FEt-PPZ), and β2-adrenoceptors ([18F]FEFE) [1][2]. Medicinal chemistry groups designing new PET ligands can use this boronic acid as a common late-stage diversification building block, coupling it to diverse aryl halide scaffolds via Suzuki reaction to rapidly generate focused libraries of fluorinated candidates for radioligand screening [3]. The established radiochemistry protocols (one-pot, two-step [18F]fluoroethylation) are robust and transferable across automated synthesis platforms, reducing method development time for new tracer programs [4].

Suzuki Coupling Requiring Enhanced Boronic Acid Acidity with Substrate Acid-Lability Constraints

When coupling to acid-sensitive heterocyclic bromides (e.g., pyrazolo[1,5-a]pyrimidines or indole derivatives bearing Boc-protected amines), the enhanced Lewis acidity of 4-(2-fluoroethoxy)phenylboronic acid relative to 4-ethoxyphenylboronic acid (predicted pKa lower by ~0.3–0.5 units) [1] can enable transmetallation under milder basic conditions (e.g., K2CO3 or KF at room temperature vs. Cs2CO3 at 60 °C), thereby reducing unwanted deprotection or decomposition side reactions [2]. This acidity differential, while modest in absolute terms, becomes practically significant when scaling to multigram quantities where yield improvements of 5–15% translate directly into cost savings and reduced purification burden [3].

Quote Request

Request a Quote for 4-(2-Fluoroethoxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.